molecular formula C13H10BrFO B13509019 1-[4-(Bromomethyl)phenoxy]-2-fluorobenzene

1-[4-(Bromomethyl)phenoxy]-2-fluorobenzene

Cat. No.: B13509019
M. Wt: 281.12 g/mol
InChI Key: LWJUUBKLTTYMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Bromomethyl)phenoxy]-2-fluorobenzene is an organic compound with the molecular formula C13H10BrFO. It is characterized by a bromomethyl group attached to a phenoxy ring, which is further substituted with a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(Bromomethyl)phenoxy]-2-fluorobenzene can be synthesized through a multi-step process involving the bromination of 4-methylphenol followed by etherification and fluorination. The general steps are as follows:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and etherification reactions, followed by purification processes to ensure high purity and yield. These methods are optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Bromomethyl)phenoxy]-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-[4-(Bromomethyl)phenoxy]-2-fluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Bromomethyl)phenoxy]-2-fluorobenzene involves its interaction with nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • 1-[4-(Chloromethyl)phenoxy]-2-fluorobenzene
  • 1-[4-(Bromomethyl)phenoxy]-2-chlorobenzene
  • 1-[4-(Bromomethyl)phenoxy]-2-iodobenzene

Comparison: 1-[4-(Bromomethyl)phenoxy]-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and electronic properties.

Properties

Molecular Formula

C13H10BrFO

Molecular Weight

281.12 g/mol

IUPAC Name

1-(bromomethyl)-4-(2-fluorophenoxy)benzene

InChI

InChI=1S/C13H10BrFO/c14-9-10-5-7-11(8-6-10)16-13-4-2-1-3-12(13)15/h1-8H,9H2

InChI Key

LWJUUBKLTTYMMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)CBr)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.